molecular formula C10H19NO2 B13519751 Ethyl 2,2-dimethylpiperidine-4-carboxylate

Ethyl 2,2-dimethylpiperidine-4-carboxylate

Cat. No.: B13519751
M. Wt: 185.26 g/mol
InChI Key: VZUURZRVKNSXBV-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylpiperidine-4-carboxylate is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-diaminopropane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dimethylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dimethylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the 2,2-dimethyl substitution provides distinct properties that differentiate it from other piperidine derivatives .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2,2-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)8-5-6-11-10(2,3)7-8/h8,11H,4-7H2,1-3H3

InChI Key

VZUURZRVKNSXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC(C1)(C)C

Origin of Product

United States

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